4-(Tert-butyl)-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole
Description
The compound 4-(Tert-butyl)-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole features a thiazole core substituted at position 4 with a bulky tert-butyl group and at position 2 with a methyl-linked piperazine ring. The piperazine is further modified by a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl moiety.
Properties
IUPAC Name |
4-tert-butyl-2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S2/c1-19(2,3)17-13-27-18(21-17)12-22-7-9-23(10-8-22)28(24,25)16-11-14(20)5-6-15(16)26-4/h5-6,11,13H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCHZPHDJDACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Tert-butyl)-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 393.55 g/mol. The structural components include a thiazole ring, a piperazine moiety, and a sulfonyl group, which are essential for its biological activity.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure suggests potential interactions with cellular targets involved in cancer cell proliferation.
- Mechanism of Action : Thiazole rings are known to interfere with various signaling pathways in cancer cells, potentially leading to apoptosis. Studies have shown that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Table 1: Anticancer activity of thiazole derivatives
2. Antimicrobial Activity
Thiazoles have been reported to possess antimicrobial properties against various bacterial and fungal strains. The compound's sulfonyl group enhances its interaction with microbial targets.
- Antibacterial Activity : In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Table 2: Antibacterial activity of thiazole derivatives
3. Anticonvulsant Activity
Thiazoles have also been explored for their anticonvulsant properties. The compound may modulate neurotransmitter systems involved in seizure activity.
- Efficacy : Compounds similar to the target molecule have shown significant anticonvulsant effects in animal models, indicating potential therapeutic use in epilepsy.
Case Studies and Research Findings
A variety of studies have reported on the biological activities of thiazole derivatives:
- Antitumor Studies : A study published in MDPI highlighted that certain thiazoles exhibited cytotoxicity against multiple cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against specific cancers .
- Antimicrobial Studies : Research indicated that thiazole derivatives could effectively combat resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Anticonvulsant Research : A study demonstrated that analogues of thiazole compounds showed promise in reducing seizure frequency in animal models, supporting their further development for treating epilepsy .
Comparison with Similar Compounds
Substituent Effects on Thiazole and Aryl Groups
The target compound’s tert-butyl group distinguishes it from analogs with aryl substitutions (e.g., 4-chlorophenyl or 4-fluorophenyl) at the thiazole’s 4-position. For instance:
- Compound 4 (): 4-(4-chlorophenyl)-substituted thiazole with antimicrobial activity. The chloro group’s electron-withdrawing nature may enhance binding via halogen interactions .
- Compound 9c (): 4-bromophenyl-substituted thiazole-triazole-acetamide. Bromine’s larger atomic radius could improve hydrophobic interactions in docking studies .
The 5-fluoro-2-methoxyphenyl sulfonyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. Similar motifs are seen in , where a fluorophenyl-piperazine-thiazole derivative may target neurological or oncological pathways.
Table 1: Substituent Comparison
Role of Piperazine and Sulfonyl Groups
Piperazine rings enhance conformational flexibility and hydrogen-bonding capacity. Analogous sulfonyl-piperazine systems in BMM4 () stabilize protein-ligand interactions in PROTACs .
Impact of tert-Butyl vs. Aryl Groups
By contrast, aryl-substituted analogs (e.g., 4-fluorophenyl in Compound 5, ) balance hydrophobicity with π-π stacking capabilities .
Electronic and Steric Effects
- Halogenated Aryl Groups : Chloro (Compound 4) and bromo (Compound 9c) substituents may engage in halogen bonding, critical for antimicrobial or enzyme inhibition .
- Methoxy Group : The 2-methoxy in the target compound’s aryl ring could sterically hinder interactions or donate electrons to modulate sulfonyl group reactivity.
Q & A
Q. Critical Conditions :
- Moisture Sensitivity : Sulfonylation and Mannich reactions require anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol is essential to isolate high-purity products .
Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.3 ppm, singlet), thiazole protons (δ 7.2–8.1 ppm), and piperazine/sulfonyl motifs (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Validate sulfonyl (S=O at ~1350–1150 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to ensure purity (>98%) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles, especially for the sulfonyl-piperazine-thiazole linkage .
How can computational methods like molecular docking be applied to predict the biological interactions of this compound?
Answer:
- Target Selection : Prioritize receptors with known affinity for sulfonamide/piperazine motifs (e.g., carbonic anhydrase, kinase enzymes) .
- Docking Workflow :
- Prepare the compound’s 3D structure using Gaussian or Avogadro (optimize geometry at B3LYP/6-31G* level) .
- Use AutoDock Vina or Schrödinger Glide to dock into target active sites (e.g., PDB: 3LXF for sulfonamide-binding proteins) .
- Validate poses via MD simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns .
- Key Metrics : Analyze binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds (e.g., sulfonyl O with Arg residues), and hydrophobic interactions (tert-butyl with nonpolar pockets) .
What strategies are effective in resolving contradictions between predicted and experimental spectroscopic data during characterization?
Answer:
- NMR Discrepancies :
- Tautomerism/Conformers : Use variable-temperature NMR (VT-NMR) to detect dynamic equilibria (e.g., piperazine chair-flip) .
- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted sulfonyl chloride at δ 7.8 ppm) .
- Elemental Analysis Mismatches :
- Re-crystallize from alternative solvents (e.g., acetonitrile) to exclude hydrate formation .
- Perform TGA (thermogravimetric analysis) to quantify residual solvents .
- IR Anomalies : Check for oxidation byproducts (e.g., sulfonic acid if S=O peaks shift) via LC-MS .
How does the introduction of fluorine atoms and sulfonyl groups influence the compound’s physicochemical properties and reactivity?
Answer:
- Fluorine Effects :
- Sulfonyl Group Impact :
- Electron-Withdrawing : Reduces pKa of adjacent NH in piperazine (from ~9 to ~7), enhancing water solubility at physiological pH .
- H-Bond Acceptor Strength : Sulfonyl oxygen forms strong interactions with serine or arginine residues in target proteins .
- Synergistic Effects : The combination enhances bioavailability (Rule of 5 compliance) and selectivity for hydrophobic active sites .
What methodologies are recommended for optimizing reaction yields in multi-step syntheses of this compound?
Answer:
- Stepwise Monitoring : Use TLC/HPLC after each step to identify bottlenecks (e.g., incomplete sulfonylation) .
- Catalyst Screening : Test alternatives like DMAP for sulfonylation (5–10 mol% boosts yields by 15–20%) .
- Solvent Optimization : Replace ethanol with DMF in Mannich reactions to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 6 hrs for cyclization) while maintaining >90% yield .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications :
- Functional Group Variations :
- Biological Assays :
- Screen against enzyme panels (e.g., kinase inhibition) and correlate IC50 values with logP/pKa .
- Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for optimized derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
